2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
Description
The exact mass of the compound this compound is 467.16272547 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-4-28-21-20(15(2)26-28)25-23(33-14-19(29)24-12-18-6-5-11-32-18)27(22(21)30)13-16-7-9-17(31-3)10-8-16/h5-11H,4,12-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUVYECRVKVXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide (CAS Number: 1358373-12-2) is a member of the pyrazolopyrimidine class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O3S |
| Molecular Weight | 491.6 g/mol |
| LogP | 4.1668 |
| Polar Surface Area | 68.131 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Kinase inhibition is crucial in the regulation of various cellular processes, including proliferation, survival, and apoptosis. The compound's structure suggests it may interact with cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For instance:
- In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:
These findings indicate that the compound may possess similar anticancer efficacy due to its structural similarities with other active pyrazolopyrimidines.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also notable. Pyrazole derivatives have been documented for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a possible application in treating autoimmune disorders and chronic inflammatory conditions.
Case Studies
-
Study on Kinase Inhibition :
A recent investigation into a closely related pyrazolopyrimidine showed selective inhibition of CDK2 and CDK9, leading to reduced tumor growth in xenograft models . This emphasizes the relevance of kinase inhibition in anticancer therapies. -
Cytotoxicity Assessment :
In a comparative study, various pyrazolopyrimidine compounds were screened against multiple cancer cell lines, revealing that those with modifications similar to our compound exhibited enhanced cytotoxicity against HepG2 and HCT116 cells .
Scientific Research Applications
Applications in Medicinal Chemistry
Potential Drug Candidate : The structural characteristics of this compound suggest it may serve as a drug candidate targeting diseases such as cancer and inflammatory disorders. The pyrazolopyrimidine core is known for its biological activity, particularly in inhibiting various enzymes and receptors involved in disease pathways.
Mechanism of Action : Understanding the mechanism of action is crucial for evaluating its therapeutic potential. The compound may interact with specific molecular targets, leading to inhibition or activation of cellular pathways. Studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify these interactions.
Synthesis and Production Methods
The synthesis of this compound likely involves multi-step organic reactions starting from simpler precursors. Common approaches may include:
- Preparation of the Pyrazolo-Pyrimidine Core : This involves the formation of the fused ring structure.
- Introduction of Functional Groups : Subsequent reactions introduce the ethyl, methoxyphenyl, and sulfanyl groups.
- Optimization for Yield and Purity : Techniques such as continuous flow synthesis may be employed for industrial-scale production to enhance efficiency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers ensure reproducibility?
- The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, describes a method using pyridine and zeolite catalysts under reflux conditions to facilitate sulfanyl-acetamide bond formation. To ensure reproducibility, rigorously control reaction parameters (e.g., temperature, solvent purity) and characterize intermediates using HPLC or TLC .
- Key steps include:
- Functionalizing the pyrazolo[4,3-d]pyrimidinone core with a 4-methoxyphenylmethyl group via alkylation ().
- Introducing the sulfanyl-acetamide moiety through thiol-ether coupling ().
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions and stereochemistry (e.g., distinguishing methyl and ethyl groups on the pyrazolo-pyrimidinone core) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., loss of the furan-2-ylmethyl group).
- X-ray Crystallography: Single-crystal studies (as in ) resolve bond lengths and angles, critical for validating the sulfanyl-acetamide linkage and pyrimidinone conformation .
Q. What solvent systems are suitable for solubility testing, and how can precipitation be mitigated?
- Preliminary solubility screening in DMSO (for stock solutions) followed by dilution in PBS or ethanol is recommended. If precipitation occurs during biological assays, optimize co-solvents (e.g., PEG-400) or employ sonication. highlights handling protocols for similar acetamide derivatives, emphasizing pH stability in aqueous buffers .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl-acetamide coupling step?
- Catalyst Screening: Replace traditional bases with zeolite catalysts (as in ) to enhance regioselectivity and reduce side reactions .
- Temperature Control: Conduct the reaction under inert atmospheres at 60–80°C to balance kinetics and thermal degradation.
- Purification: Use flash chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted thiol intermediates.
Q. How should researchers address contradictory bioactivity data across different assays?
- Assay Validation: Cross-validate results using orthogonal methods (e.g., cell-based vs. enzymatic assays) to rule out interference from impurities ( notes the need for robust synthetic routes to ensure purity) .
- Dose-Response Curves: Perform IC/EC studies in triplicate to identify outliers. highlights multi-step synthesis protocols requiring stringent quality control for consistent bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
